
2-Fluoro-4-(4-methoxyphenyl)benzonitrile
Overview
Description
2-Fluoro-4-(4-methoxyphenyl)benzonitrile is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a nitrile group attached to a benzene ring. This compound is typically a colorless to pale yellow crystalline solid with a distinct odor. It is poorly soluble in water but readily dissolves in common organic solvents such as ethanol, chloroform, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-(4-methoxyphenyl)benzonitrile is commonly synthesized through the reaction of benzonitrile with 2-fluoro-4-methoxybenzaldehyde. This reaction is typically carried out under basic conditions and requires elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-(4-methoxyphenyl)benzoic acid.
Reduction: Formation of 2-fluoro-4-(4-methoxyphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(4-methoxyphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(4-methoxyphenyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely depending on the biological context and the specific target.
Comparison with Similar Compounds
2-Fluoro-4-(4-methoxyphenyl)benzonitrile can be compared with other similar compounds such as:
2-Fluoro-4-(trifluoromethyl)benzonitrile: Differing by the presence of a trifluoromethyl group instead of a methoxy group.
4-Fluoro-2-methylbenzonitrile: Differing by the position and type of substituents on the benzene ring
Biological Activity
2-Fluoro-4-(4-methoxyphenyl)benzonitrile, with the molecular formula C₁₄H₁₀FNO, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a fluorine atom and a methoxy group on a biphenyl framework, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The presence of the fluorine atom in this compound enhances the compound's biological activity and stability. The methoxy group influences solubility and reactivity, making it a versatile building block in organic synthesis and medicinal applications.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀FNO |
Molecular Weight | 227.23 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to this compound exhibit interactions with various biological targets, including enzymes and receptors involved in cancer progression. Research has shown that such compounds can act as inhibitors or modulators of key biological pathways.
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes critical for tumor growth and proliferation.
- Receptor Modulation : There is evidence suggesting potential interactions with receptors that mediate cellular signaling pathways associated with cancer.
Case Studies
Several studies have investigated the biological implications of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : Research has shown that analogs can inhibit cancer cell lines by targeting specific signaling pathways. For instance, a study found that similar compounds effectively reduced cell viability in breast cancer models by inducing apoptosis through caspase activation.
- Antimicrobial Properties : Other studies have examined the antimicrobial effects of related benzonitriles, suggesting that this compound may possess similar properties against bacterial strains.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxybenzonitrile | Methoxy and nitrile groups | Moderate cytotoxicity |
2-Fluoro-4-(phenyl)benzonitrile | Biphenyl structure without methoxy | Antitumor activity observed |
2-Fluoro-4-(3-methoxyphenyl)benzonitrile | Different methoxy position | Varied reactivity; further studies needed |
2-Fluoro-3-(4-methoxyphenyl)benzonitrile | Altered substitution pattern | Potential for different pharmacological profiles |
Future Directions
Further research is necessary to elucidate the specific interactions and mechanisms of action for this compound. Future studies should focus on:
- In vitro and in vivo evaluations to establish therapeutic efficacy.
- Structural modifications to optimize biological activity.
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
Properties
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUDFMDIMMTHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376916 | |
Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123864-93-7 | |
Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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